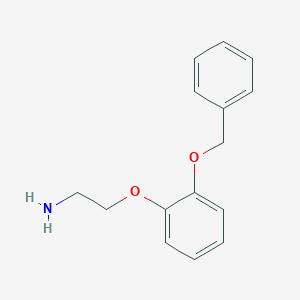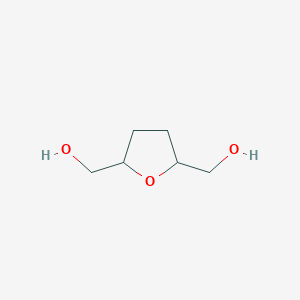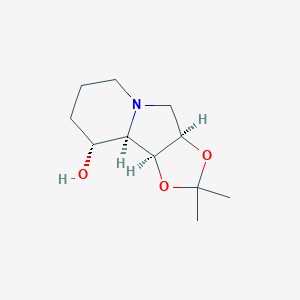
4-Chlorsulfonylzimtsäure
Übersicht
Beschreibung
4-Chlorosulfonylcinnamic acid is an organic compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by a light orange solid appearance and is known for its utility in organic synthesis . This compound is particularly notable for its chlorosulfonyl functional group attached to a cinnamic acid backbone, which imparts unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Chlorosulfonylcinnamic acid has diverse applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonylcinnamic acid typically involves the reaction of cinnamic acid derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of cinnamic acid using chlorosulfonic acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature management to avoid decomposition.
Industrial Production Methods: Industrial production of 4-Chlorosulfonylcinnamic acid often employs large-scale chlorosulfonation processes. These processes involve the use of chlorosulfonic acid and cinnamic acid in reactors equipped with cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization and recrystallization techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorosulfonylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes, forming cyclobutane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed:
Substitution Products: Various sulfonamide and sulfonate derivatives.
Oxidation Products: Sulfonic acids and sulfoxides.
Cycloaddition Products: Cyclobutane derivatives.
Wirkmechanismus
The mechanism of action of 4-Chlorosulfonylcinnamic acid involves its ability to interact with various molecular targets through its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: The parent compound, lacking the chlorosulfonyl group, is less reactive and has different biological activities.
Ferulic Acid: A cinnamic acid derivative with antioxidant properties.
Caffeic Acid: Another derivative known for its anti-inflammatory and antimicrobial activities.
Uniqueness: 4-Chlorosulfonylcinnamic acid is unique due to its chlorosulfonyl group, which imparts distinct reactivity and biological properties compared to other cinnamic acid derivatives . This makes it a valuable compound in both synthetic chemistry and biomedical research.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid?
A1: The research describes a "one-pot" synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids using trans-4-chlorosulfonylcinnamic acid as a starting material [, ]. This is notable because one-pot syntheses are generally considered more efficient and environmentally friendly than multi-step procedures. The reactions proceed in an aqueous medium, further enhancing their potential "green chemistry" applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



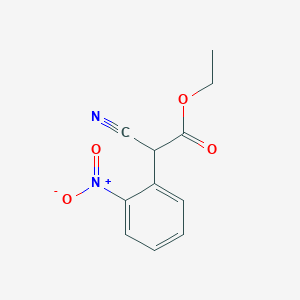

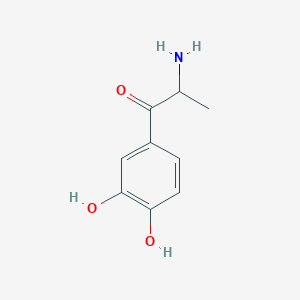
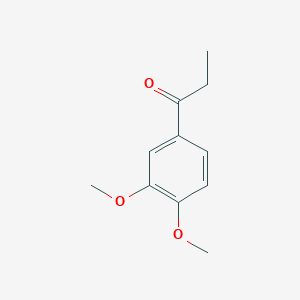
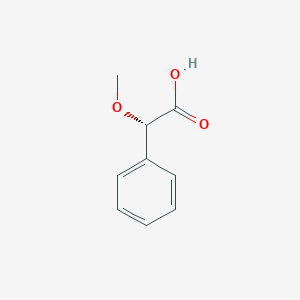


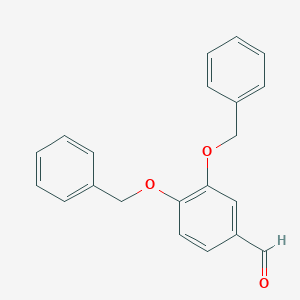
![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
